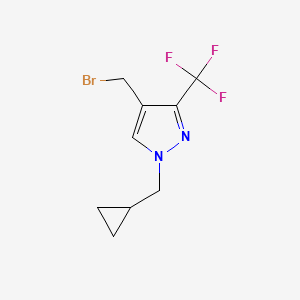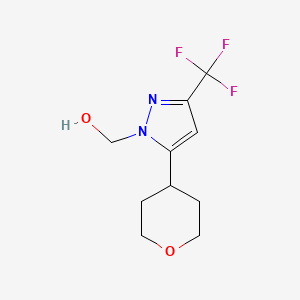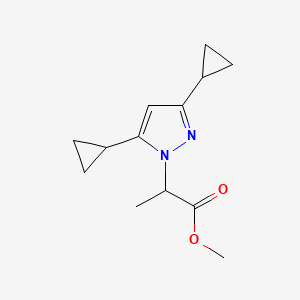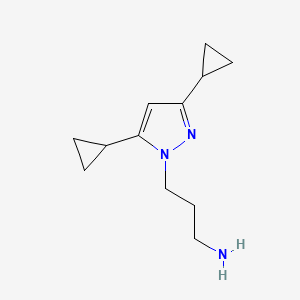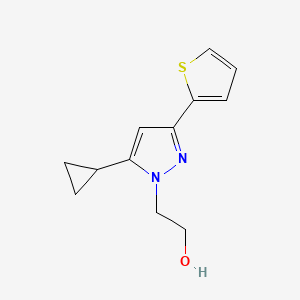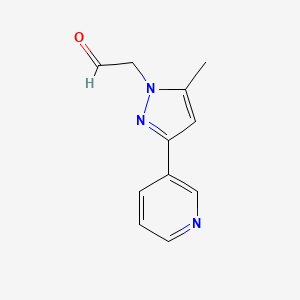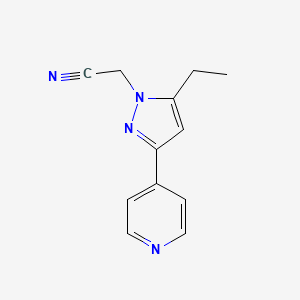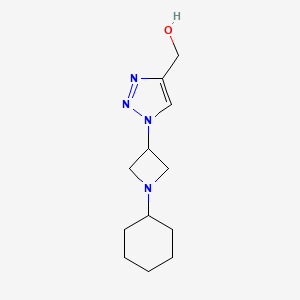
(1-(1-cyclohexylazetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol
Descripción general
Descripción
(1-(1-cyclohexylazetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol, also known as CTAZM, is a synthetic small molecule that has been studied for its potential applications in various scientific research areas. CTAZM has been found to have a variety of biochemical and physiological effects, and has been used in laboratory experiments to study the mechanism of action and its advantages and limitations.
Aplicaciones Científicas De Investigación
Drug Discovery
The 1,2,3-triazole core is structurally similar to the amide bond, making it a valuable scaffold in medicinal chemistry. It’s known for high chemical stability and hydrogen bonding ability, which are crucial for drug-receptor interactions . This compound could be explored for the development of new pharmaceuticals, particularly as a mimic of peptide linkages in enzyme inhibitors or receptor ligands.
Organic Synthesis
Due to its stability and reactivity, the 1,2,3-triazole moiety can serve as an intermediate in organic synthesis . It can participate in various reactions, including cycloadditions and substitutions, to create complex organic molecules. This makes it a useful tool for chemists in the synthesis of diverse organic compounds.
Polymer Chemistry
In polymer science, the 1,2,3-triazole ring can be used to create polymers with enhanced properties . Its incorporation into polymer backbones can lead to materials with greater thermal stability, mechanical strength, and chemical resistance, which are desirable traits for industrial applications.
Supramolecular Chemistry
The triazole ring’s ability to engage in hydrogen bonding makes it an excellent candidate for designing supramolecular structures . It can be used to create host-guest systems, molecular recognition frameworks, and self-assembling materials, which are fundamental in the development of nanotechnology and molecular machines.
Bioconjugation
Bioconjugation involves attaching two molecules together for biological applications. The 1,2,3-triazole ring can facilitate the linking of biomolecules like proteins and nucleic acids without disrupting their native functions . This is particularly useful in the field of biochemistry for studying biological processes or developing diagnostic tools.
Chemical Biology
In chemical biology, the triazole ring can be used to modify biological molecules or create small-molecule probes . These modifications can help in understanding biological pathways, protein functions, and the molecular basis of diseases, paving the way for new therapeutic strategies.
Fluorescent Imaging
The 1,2,3-triazole ring can be incorporated into fluorescent probes due to its electronic properties . These probes can be used in imaging techniques to visualize cellular processes, track the movement of molecules within cells, or detect specific biomarkers in disease diagnosis.
Materials Science
The robustness of the triazole ring makes it suitable for developing new materials with specific functionalities . It can be used to create sensors, coatings, and other materials with unique optical, electronic, or mechanical properties, which have broad implications in technology and industry.
Mecanismo De Acción
Azetidines
are a class of organic compounds with a four-membered heterocyclic ring structure. They are known to exhibit a wide range of biological activities and are used as building blocks in drug discovery .
Triazoles
, on the other hand, are a class of five-membered heterocyclic compounds containing three nitrogen atoms. They are known for their broad range of chemical and biological properties. The derivatives of triazoles show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .
Propiedades
IUPAC Name |
[1-(1-cyclohexylazetidin-3-yl)triazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O/c17-9-10-6-16(14-13-10)12-7-15(8-12)11-4-2-1-3-5-11/h6,11-12,17H,1-5,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRRGOIVIDQKZFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CC(C2)N3C=C(N=N3)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



